Product packaging for Callophycoic acid G(Cat. No.:)

Callophycoic acid G

Cat. No.: B1264579
M. Wt: 489.5 g/mol
InChI Key: QCSKWFANIUTEHG-KDIQAUPYSA-N
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Description

Callophycoic acid G is a novel diterpene-benzoic acid natural product isolated from the Fijian red alga Callophycus serratus . It represents one of the first documented examples of a diterpene-benzoic acid skeleton found in macroalgae, providing a structurally unique compound for natural product research and chemical studies . This compound was identified and characterized through comprehensive analytical techniques, including NMR and mass spectral analyses . In biological screening, this compound has demonstrated measurable in vitro antibacterial activity against the pathogen Staphylococcus aureus . It has also shown activity in antimalarial assays, indicating its potential value in infectious disease research . The compound is presented as a high-purity analytical standard for use in chemical and biological investigation. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H37BrO3 B1264579 Callophycoic acid G

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H37BrO3

Molecular Weight

489.5 g/mol

IUPAC Name

3-[[(1R,4aS,5R,6R,8aS)-6-bromo-5,8a-dimethyl-2-methylidene-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-4-hydroxybenzoic acid

InChI

InChI=1S/C27H37BrO3/c1-17(2)7-6-13-27(5)23-11-8-18(3)21(26(23,4)14-12-24(27)28)16-20-15-19(25(30)31)9-10-22(20)29/h7,9-10,15,21,23-24,29H,3,6,8,11-14,16H2,1-2,4-5H3,(H,30,31)/t21-,23+,24-,26+,27-/m1/s1

InChI Key

QCSKWFANIUTEHG-KDIQAUPYSA-N

Isomeric SMILES

CC(=CCC[C@@]1([C@H]2CCC(=C)[C@H]([C@@]2(CC[C@H]1Br)C)CC3=C(C=CC(=C3)C(=O)O)O)C)C

Canonical SMILES

CC(=CCCC1(C2CCC(=C)C(C2(CCC1Br)C)CC3=C(C=CC(=C3)C(=O)O)O)C)C

Origin of Product

United States

Isolation and Structural Elucidation Methodologies of Callophycoic Acid G

Source Organism: Callophycus serratus (Red Alga) and Related Species

Callophycoic acid G, along with a series of related diterpene-benzoic acids and diterpene-phenols, was first isolated from the Fijian red alga Callophycus serratus. nih.govacs.orgusp.ac.fj This marine organism has proven to be a prolific source of novel and biologically active natural products. nih.govacs.orgusp.ac.fj The initial investigation into C. serratus was often guided by bioassay-guided fractionation, a process that systematically separates the components of an extract based on their biological activity. nih.gov This approach led to the discovery of callophycoic acids A-H, including this compound, and callophycols A and B. nih.gov These compounds represented the first examples of diterpene-benzoic acids and diterpene-phenols to be identified from macroalgae. nih.govacs.orgusp.ac.fj

The process of isolating this compound begins with the collection of the alga, followed by extraction using organic solvents. The crude extract is then subjected to a series of chromatographic separations. Liquid-liquid partitioning is an initial step to separate compounds based on their polarity. nih.gov Subsequently, both reversed-phase and normal-phase high-performance liquid chromatography (HPLC) are employed to purify the individual compounds, yielding this compound as a white amorphous solid. nih.gov

Phylogenetic Analysis of Callophycus Chemotypes

The chemical diversity observed within the genus Callophycus has prompted investigations into the relationship between the genetic makeup of different species and their secondary metabolite profiles. While detailed phylogenetic analyses specifically pinpointing the distribution of this compound are not extensively documented in the provided results, the broader context of Callophycus chemotypes offers valuable insights.

Morphological and genetic analyses have been used to differentiate between species such as C. serratus and C. densus. nih.gov These distinctions have been shown to correlate with the production of different classes of secondary metabolites. nih.gov For instance, C. serratus is known to produce macrocyclic diterpene-shikimate bromophycolides, whereas C. densus produces non-macrocyclic diterpene-shikimate callophycoic acids and callophycols. nih.gov This suggests that the biosynthetic pathways leading to these compounds are species-specific.

One study on a Callophycus species, collection G-0807, which shared morphological traits with C. serratus, revealed through 18S rRNA and COI gene sequencing that it was genetically distinct from previously studied Callophycus species, including C. serratus and C. densus. nih.gov This genetic divergence was also reflected in its chemical profile, leading to the isolation of new bromophycoic acids. nih.gov Such findings underscore the importance of phylogenetic analysis in understanding the distribution and evolution of chemical diversity within the genus Callophycus. The subtle genetic differences between species can lead to significant variations in their secondary metabolite production, highlighting the potential for discovering new compounds through the exploration of different chemotypes.

Advanced Spectroscopic Techniques for Structural Elucidation

The determination of the intricate molecular architecture of this compound and its congeners relies heavily on a suite of advanced spectroscopic techniques. These methods provide detailed information about the compound's molecular formula, connectivity, and three-dimensional arrangement.

Application of High-Resolution Mass Spectrometry in Structure Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique in the structural elucidation of novel natural products like this compound. nih.gov Specifically, high-resolution electrospray ionization mass spectrometry (HRESIMS) in negative ion mode was utilized to establish the molecular formula of this compound as C₂₇H₃₇O₃Br. nih.gov This was determined from the measured mass-to-charge ratio ([M-H]⁻) of 487.1823. nih.gov The presence of a bromine atom is readily identified by the characteristic isotopic pattern in the mass spectrum. nih.gov This technique provides the fundamental information of the elemental composition, which is the first crucial step in piecing together the molecular puzzle.

Role of Nuclear Magnetic Resonance Spectroscopy in Elucidating Decalin Ring Systems and Isoprenoid Moieties

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMBC) NMR experiments was instrumental in assembling its complex framework. nih.gov

The NMR data revealed the presence of a disubstituted benzoic acid moiety connected to a diterpene unit. nih.gov The elucidation of the decalin ring system, a common feature in many callophycoic acids, was achieved through the careful analysis of key correlations in the HMBC (Heteronuclear Multiple Bond Correlation) spectrum. nih.gov For instance, in related compounds, HMBC correlations from methyl singlets to various carbons within the ring system were crucial for establishing the connectivity of the decalin core. nih.gov

Furthermore, ¹H-¹H COSY (Correlation Spectroscopy) experiments helped to identify proton-proton coupling networks, allowing for the tracing of the carbon chain. nih.gov The isoprenoid portion of the molecule was also pieced together using similar 2D NMR techniques, with HMBC correlations from methyl protons being particularly informative in establishing the connectivity of the isoprene (B109036) units. nih.gov The chemical shifts of the protons and carbons in the NMR spectra provide vital clues about their chemical environment, such as their proximity to electronegative atoms or double bonds.

Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Position δC (ppm) δH (ppm, mult., J in Hz)
1' 129.9
2' 114.2 6.84, d, 8.3
3' 158.9
4' 117.8
5' 136.2 7.73, dd, 8.3, 2.0
6' 131.0 7.91, d, 2.0
7' 171.1
6 49.9 2.15, m
7 123.6 5.45, d, 9.9
8 138.8
9 39.9 2.15, m
10 22.3 1.80, m; 1.65, m
11 35.8 1.35, m
12 37.1
13 31.8 1.95, m; 1.10, m
14 28.1 2.05, m
15 124.6 5.12, t, 7.1
16 131.5
17 25.7 1.68, s
18 17.7 1.60, s
19 56.5 1.65, m
20 25.1 1.90, m; 1.60, m
21 39.8 1.45, m; 1.05, m
22 18.9 0.94, s
23 33.5 0.87, s
24 34.8 2.65, m; 2.50, m
25 28.4 0.87, s
26 21.4 0.94, s

Data sourced from supporting information of relevant literature. This table is for illustrative purposes and specific assignments should be confirmed with the original source.

X-ray Diffraction Analysis in Defining Molecular Architecture

While NMR and mass spectrometry provide the connectivity of a molecule, X-ray diffraction analysis of a single crystal offers the most definitive evidence of its three-dimensional structure and absolute stereochemistry. nih.govjst.go.jp In the case of the callophycoic acids, X-ray analysis of Callophycoic acid A, a closely related compound, was successfully performed. nih.gov This analysis not only confirmed the planar structure but also established the absolute configuration of the stereocenters within the tricyclic diterpene core. nih.gov The Flack parameter obtained from the crystallographic data provided confidence in the assigned absolute stereochemistry. nih.gov Although X-ray data for this compound itself was not explicitly mentioned in the provided search results, the structural elucidation of its congeners through this method provides a strong basis for structural and stereochemical comparisons across the entire class of compounds.

Stereochemical Assignment Methodologies for Callophycoic Acids

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of structural elucidation, as different stereoisomers can have vastly different biological activities. For the callophycoic acids, a combination of techniques has been employed to assign the relative and absolute configurations of their chiral centers.

Nuclear Overhauser Effect (NOE) spectroscopy, a type of 2D NMR experiment, is a powerful tool for determining the relative stereochemistry of a molecule. nih.gov NOEs are observed between protons that are close in space, typically within 5 Å, regardless of whether they are directly bonded. nih.gov By analyzing the pattern of NOE correlations, the relative orientation of substituents on the decalin ring system can be deduced. For example, the observation of an NOE between two methyl groups would indicate that they are on the same face of the molecule. nih.gov

In addition to experimental techniques, computational methods are increasingly being used to aid in stereochemical assignment. For some complex and flexible molecules within the broader class of meroditerpenes from Callophycus, where NMR data alone was insufficient, a DFT (Density Functional Theory)-based theoretical model was developed. uqac.ca This approach involves calculating the theoretical inter-proton distances for different possible stereoisomers and comparing them to the distances derived from experimental NOE measurements to determine the correct relative stereochemistry. uqac.ca

Furthermore, the absolute stereochemistry of related compounds has been determined through X-ray crystallography, which provides an unambiguous assignment of all chiral centers. nih.govacs.org The consistency of the stereochemistry across several members of the callophycoic acid family suggests a conserved biosynthetic pathway. acs.org

Table of Compounds Mentioned

Compound Name
Callophycoic acid A
Callophycoic acid B
Callophycoic acid C
Callophycoic acid D
Callophycoic acid E
This compound
Callophycoic acid H
Callophycol A
Callophycol B
Bromophycoic acid A
Bromophycoic acid A methyl ester
Bromophycolides
Iodocallophycoic acid A
Halomon

Empirical Chiroptical Analyses and Principles of Optical Superposition

The determination of the absolute configuration of chiral molecules is a crucial step in their structural elucidation. For complex natural products like the callophycoic acids, empirical chiroptical methods, which relate the optical rotation of a molecule to its stereochemistry, are invaluable tools. The principle of optical superposition, first proposed by van't Hoff, posits that the molar rotation of a molecule with multiple chiral centers is the sum of the contributions of each individual center. acs.org

Conformational Analysis and Nuclear Overhauser Effect (NOE) Correlations

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical to its chemical and biological properties. Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique that provides information about the spatial proximity of atoms within a molecule. NOE correlations are observed between protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected through chemical bonds.

For this compound and its analogs, NOE data were essential in establishing the relative stereochemistry of the numerous chiral centers within the decalin ring system. nih.govresearchgate.net By identifying which protons are on the same face of the ring system and which are on opposite faces, a detailed 3D model of the molecule can be constructed. For instance, in related compounds, NOE correlations between specific methyl groups and other protons in the ring system were used to infer a trans-fused decalin system. researchgate.net The flexible nature of certain linkages, such as the one connecting the two ring systems in similar structures, can present challenges in unambiguously determining the complete relative stereochemistry based solely on NOE data. nih.gov However, the wealth of information provided by these experiments, often in conjunction with other techniques like X-ray crystallography for related compounds, has been fundamental to the comprehensive structural elucidation of the callophycoic acid family. researchgate.netnih.gov

Biosynthetic Pathways and Proposed Mechanisms for Callophycoic Acid G

Precursor Incorporation and Initial Cyclization Events

The biosynthesis of Callophycoic acid G is hypothesized to begin with the assembly of its core components, derived from isoprenoid and shikimate pathways, followed by a cascade of enzyme-mediated ring-forming reactions.

The structure of this compound is a hybrid of a diterpene unit and a substituted benzoic acid moiety. nih.gov The initial key step in its biosynthesis is the proposed carbon-carbon bond formation between these two precursors. This is believed to occur via an electrophilic aromatic substitution (SEAr) reaction. nih.govlibretexts.org In this mechanism, the diterpene precursor, likely geranylgeranyl diphosphate (B83284) (GGPP), loses its diphosphate group to form a geranylgeranyl carbocation. This highly reactive electrophile is then attacked by the electron-rich aromatic ring of the benzoic acid precursor. nih.govopenstax.orgmasterorganicchemistry.com This type of reaction, analogous to a Friedel-Crafts alkylation, forges the crucial bond that links the isoprenoid chain to the aromatic core, setting the stage for subsequent cyclizations. libretexts.orgmdpi.com The position of the substitution on the aromatic ring is directed by the existing functional groups on the benzoic acid precursor.

Following the attachment of the diterpene chain, the next critical phase is the intricate cyclization to form the molecule's polycyclic core. This process is thought to be initiated by electrophilic halogenation, a common strategy in marine organisms to activate hydrocarbon chains for cyclization. acs.orgrsc.orgmdpi.com Marine algae, including Callophycus, are known to possess halogenating enzymes, specifically vanadium-dependent bromoperoxidases (V-BrPO). frontiersin.orgudel.eduresearchgate.netnih.gov These enzymes catalyze the oxidation of bromide ions (Br⁻), which are abundant in seawater, using hydrogen peroxide to generate a potent electrophilic bromine species, often represented as a bromonium ion (Br⁺) equivalent. udel.edunih.govmdpi.com

This electrophilic bromine then attacks one of the double bonds within the linear diterpene chain. udel.edunih.gov This initial attack creates a cyclic bromonium ion intermediate and a new carbocation on an adjacent carbon. This event triggers a cascade of intramolecular cyclizations, often referred to as a polyene cyclization cascade, where the carbocation is successively quenched by other double bonds along the polyisoprenoid chain, leading to the formation of multiple rings. nih.govresearchgate.netthieme-connect.com

Electrophilic Aromatic Substitution for Carbon-Carbon Bond Formation

Elucidation of Downstream Biosynthetic Transformations

The initial halogenation-initiated cascade establishes the foundational ring system of this compound. Subsequent proposed steps involve the precise formation of the final polycyclic architecture and further functionalizations.

The carbocationic cyclization cascade, initiated by the bromonium ion, is responsible for constructing the characteristic tricyclic ring system of this compound, which includes a decalin (bicyclo[4.4.0]decane) moiety. nih.govresearchgate.netrsc.org The formation of decalin ring systems is a common motif in the biosynthesis of many terpenoid and polyketide natural products. rsc.orgnih.govwhiterose.ac.uk In the proposed pathway for this compound, the specific stereochemistry of the decalin ring junctions is determined by the folding of the diterpene precursor within the enzyme's active site and the regio- and stereochemistry of the sequential ring closures during the cyclization cascade. researchgate.netuqac.ca Key correlations observed in NMR spectroscopic analyses of this compound and related compounds have helped to establish the connectivity of this decalin system. researchgate.net

The red alga Callophycus serratus produces a remarkable diversity of halogenated meroterpenoids with varied stereochemistry. acs.org For instance, the absolute configurations observed in the callophycoic acids and the related callophycols suggest that they may arise from distinct biosynthetic pathways. acs.org It is hypothesized that these different pathways are initiated by bromonium-promoted cyclization cascades that exhibit opposite enantiofacial specificity. This implies the existence of different enzymes or enzyme complexes that control the initial attack of the bromonium ion on the precursor's double bond from a specific face, thereby dictating the ultimate stereochemical outcome of the cyclized product. acs.org Therefore, the stereochemical diversity within this family of natural products is likely not due to random chemical reactions but rather to a set of highly controlled, independent enzymatic halogenation and cyclization pathways.

Callophycus serratus exhibits distinct chemotypes, with some specimens producing callophycoic acids and callophycols, while others produce a related class of compounds known as bromophycolides. pnas.orgnih.govpnas.org A key structural difference is that callophycoic acids are diterpene-benzoic acids (possessing a free carboxylic acid), whereas bromophycolides are diterpene-benzoate macrolides, where the benzoic acid's carboxyl group forms a macrocyclic ester with a hydroxyl group on the diterpene tail. nih.govacs.org

This fundamental structural divergence points to a bifurcation in the late stages of the biosynthetic pathways. nih.gov While both classes of compounds likely share the early steps of precursor incorporation and bromonium-initiated cyclization to form the core ring systems, the final steps must differ. nih.govuqac.ca The biosynthesis of this compound terminates with the free carboxylic acid intact, whereas the biosynthesis of bromophycolides involves an additional, enzyme-catalyzed macrolactonization step. The existence of genetically distinct algal populations that produce either one chemotype or the other further supports the hypothesis of differentiated biosynthetic machinery. nih.govpnas.org

Proposed Independent Halogenation Pathways

Undeciphered Aspects and Future Biosynthetic Research Directions

The biosynthesis of this compound, while outlined in plausible hypothetical pathways, remains largely unconfirmed at the molecular and genetic level. Several key aspects are yet to be deciphered, opening numerous avenues for future research.

Key Undeciphered Aspects:

Enzymatic Machinery: The specific enzymes responsible for the key biosynthetic steps—such as the initial electrophilic aromatic substitution, the specific terpene cyclase(s) that dictate the alternative cyclization for this compound, and the halogenases—have not been isolated or characterized. nih.gov It is unknown whether a single, promiscuous enzyme or a suite of highly specific enzymes is responsible for the diversity of the callophycoic acid skeletons. nih.gov

Stereochemical Control: The mechanisms that control the precise stereochemistry of the multiple chiral centers in this compound are not fully understood. Recent analyses suggest that the configurations of callophycoic acids are likely established by independent biosynthetic pathways that are initiated by two distinct bromonium-promoted π-cyclization cascades with opposite enantiofacial selectivity. acs.org

Regulatory Mechanisms: How the alga regulates the production of these secondary metabolites in response to ecological pressures or developmental stages is unknown. The heterogeneous distribution of related compounds on algal surfaces suggests a controlled and localized biosynthesis, possibly for chemical defense. pnas.org

Precursor Confirmation: While GGPP and a shikimate-derived benzoic acid are the logical precursors, their direct incorporation into the this compound scaffold has not been experimentally verified through methods like isotopic labeling. nih.gov

Future Research Directions: The elucidation of the complete biosynthetic pathway of this compound requires a multidisciplinary approach combining genetics, enzymology, and synthetic chemistry.

Genomics and Transcriptomics: Sequencing the genome and transcriptome of Callophycus serratus could identify biosynthetic gene clusters encoding for terpene cyclases, halogenases, and other necessary enzymes.

Enzyme Characterization: Heterologous expression of candidate genes in microbial hosts would allow for the in vitro characterization of enzyme function, confirming their roles in the proposed biosynthetic steps.

Total Synthesis: A complete stereoselective synthesis would definitively confirm the structure of this compound and provide access to larger quantities for further biological and mechanistic studies. vulcanchem.comnih.gov Efforts toward the synthesis of the core structures of related callophycoic acids have already been undertaken, providing a foundation for this work. nih.govkeio.ac.jp

Advanced Analytical Techniques: The use of techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) can help map the spatial distribution of biosynthetic intermediates on the algal surface, providing clues about the localization and dynamics of the pathway. pnas.orgresearchgate.net

Unified Biosynthetic Model: A significant goal is to determine if the two proposed independent halogenation pathways can be linked into a single, unified halonium-promoted cascade, which would provide a more complete picture of meroterpene biosynthesis in Callophycus. acs.org

The following table summarizes the key proposed steps and the associated research questions for the biosynthesis of this compound.

Proposed Biosynthetic StepKey Research QuestionPotential Future Approach
Precursor Formation What are the exact shikimate pathway intermediates that form the benzoic acid moiety?Isotope labeling studies; Metabolomic analysis of C. serratus.
C-C Bond Formation Which enzyme catalyzes the electrophilic aromatic substitution between GGPP and the benzoic acid derivative?Genome mining for candidate enzymes; Heterologous expression and functional assays.
Alternative Cyclization What is the structure and mechanism of the terpene cyclase that produces the unique carbon skeleton of this compound?Identification and characterization of cyclase genes; In vitro reconstitution of the cyclization cascade.
Halogenation What is the specific vanadium-dependent haloperoxidase involved and what determines its regioselectivity?Isolation of haloperoxidases from C. serratus; Structural biology of the enzyme-substrate complex.

Structure Activity Relationship Sar Studies of Callophycoic Acid G

Analysis of Structural Features Influencing Biological Activities

The biological activity of Callophycoic acid G is intrinsically linked to its unique hybrid structure, which combines a diterpene unit with a benzoic acid moiety. obolibrary.orgresearchgate.net This compound belongs to the callophycoic acid class, which were the first examples of diterpene-benzoic acids discovered in macroalgae. researchgate.netnih.gov

Key structural features that influence its activity include:

The Carboxylic Acid Group: The presence of a carboxylic acid on the aromatic ring is considered critical for specific biological activities, particularly its antibacterial effects. A comparative analysis with related compounds, the callophycols, which possess a phenol (B47542) group but lack the carboxylic acid, shows a significant decrease in antibacterial potency. uqac.ca For instance, while callophycoic acids G and H show modest antibacterial activity, the corresponding callophycols (A and B) are largely inactive against the same bacterial strains. uqac.cagrafiati.com

The Linker and Stereochemistry: The methylene (B1212753) bridge connecting the diterpene core to the benzoic acid moiety, and the specific stereochemistry at multiple chiral centers, are crucial. The absolute stereochemistry of related compounds has been shown to be vital for their bioactivity. nih.gov

While the callophycoic acids exhibit a range of bioactivities, they are generally less potent than the diterpene-benzoate macrolides, such as bromophycolides, isolated from the same organism. nih.govacs.org This suggests that macrocyclization is a key feature for enhancing potency, particularly for antimalarial and anticancer effects. google.com

CompoundKey Structural FeatureReported Biological Activity
This compoundDiterpene-benzoic acidAntibacterial, Antimalarial, Anticancer obolibrary.org
Callophycol A/BDiterpene-phenol (lacks carboxylic acid)Inactive as an antibacterial agent uqac.ca
Bromophycolide ADiterpene-benzoate macrolidePotent Antimalarial (IC50 = 0.7 µM) google.comnih.gov
Iodocallophycoic Acid AIodinated Diterpene-benzoic acidModerate Antibacterial (MRSA/VREF) uqac.ca

Impact of Halogen Content and Halogenation Patterns on Bioactivity

Halogenation is a common feature among marine natural products and plays a significant role in their bioactivity. This compound contains a single bromine atom on the decalin ring system. obolibrary.org The position and type of halogen have a demonstrable impact on the molecule's biological profile.

Presence and Number of Halogens: The bioactivity of the callophycoic acid family is sensitive to the number of halogen atoms. This compound is monobrominated, while the related Callophycoic acid H is dibrominated. obolibrary.orgvulcanchem.com Both exhibit modest antibacterial activity, indicating that bromination is a favorable feature for this property. grafiati.com In contrast, the complete absence of bromine in related compounds, such as debromophycolide A, leads to a dramatic loss of antimalarial activity. nih.gov

Type of Halogen: The specific halogen atom (e.g., bromine vs. iodine) also modulates activity. For example, iodocallophycoic acid A demonstrated moderate antibiotic activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF). uqac.ca Interestingly, its closest structural analogs among the brominated callophycoic acids (C-E) were inactive against these pathogens, suggesting that the iodine atom itself, or its specific location, confers a distinct antibacterial profile. uqac.ca

Halogenation Pattern: The arrangement of halogens on both the diterpene scaffold and the aromatic ring is critical. Callophycol A, a highly halogenated diterpene-phenol with four bromine atoms and one chlorine atom, displays antibacterial, antimalarial, and anticancer activities. vulcanchem.com This highlights that polyhalogenation can be a strategy to enhance broad-spectrum bioactivity. The interaction of these halogen atoms with biological targets can occur through halogen bonds, a type of noncovalent interaction that can influence binding affinity and specificity. whiterose.ac.uk

CompoundHalogen ContentKey Bioactivity Finding
This compound1 BromineActive against S. aureus psu.edu
Callophycoic Acid H2 BromineActive against S. aureus psu.edu
Iodocallophycoic Acid A2 Iodine, 2 BromineModerate activity vs. MRSA (MIC 1.4 µg/mL) uqac.ca
Callophycoic Acid C1 BromineInactive against MRSA/VREF uqac.ca
Callophycol A4 Bromine, 1 ChlorineExhibits antibacterial, antimalarial, and anticancer activities vulcanchem.com
Debromophycolide A0 HalogensSignificantly reduced antimalarial activity (>100 µM) nih.gov

Comparison of SAR with Related Diterpene-Benzoate Classes (e.g., Bromophycolides, Callophycols)

The bioactivity of this compound is best understood when compared to other classes of compounds isolated from Callophycus serratus.

Bromophycolides: This class consists of diterpene-benzoate macrolides. researchgate.net The most significant structural difference is the presence of a large lactone (macrolide) ring that links the diterpene and benzoate (B1203000) portions. This macrocyclic structure is believed to be essential for the high potency observed in this class, particularly against malaria parasites and cancer cell lines. google.com For example, bromophycolide A has a sub-micromolar IC₅₀ value against Plasmodium falciparum. nih.gov The non-macrocyclic callophycoic acids, including this compound, are consistently less active, reinforcing the importance of the macrolide ring for potent bioactivity. nih.govgoogle.com

Callophycols: These compounds are diterpene-phenols, sharing the same diterpene core as callophycoic acids but lacking the carboxylic acid group on the aromatic ring. researchgate.netvulcanchem.com This single difference appears to be critical for antibacterial activity. The lack of the acidic functional group in callophycols correlates with their inactivity against bacteria, whereas callophycoic acids G and H are active. uqac.ca This provides strong evidence that the carboxyl group is a key pharmacophore for antibacterial action, likely by influencing solubility, hydrogen bonding, or interaction with a specific target.

Bromophycoic Acids: This related class of non-macrocyclic diterpene-benzoates also provides SAR insights. Bromophycoic acid A, for instance, displayed similar activity against MRSA as this compound. nih.gov This suggests that different arrangements of the diterpene-benzoate connectivity can still result in comparable antibacterial effects, provided key features like the carboxylic acid and halogenation are present.

Compound ClassCore StructureKey Distinguishing FeatureGeneral Bioactivity Profile
Callophycoic AcidsDiterpene-benzoic acidNon-macrocyclic, has carboxylic acidModerate antibacterial, antimalarial, anticancer obolibrary.orgresearchgate.net
BromophycolidesDiterpene-benzoateMacrocyclic (lactone ring)Potent antimalarial and anticancer google.comnih.gov
CallophycolsDiterpene-phenolNon-macrocyclic, lacks carboxylic acidLargely inactive as antibacterials uqac.ca

In Silico Approaches to Binding Affinity and Molecular Interactions

Computational methods are increasingly used to probe the molecular interactions that underpin the biological activity of natural products like this compound.

Binding Affinity Prediction: An in silico docking study investigated the potential of various marine natural products to inhibit the RNA-dependent RNA polymerase (RdRp) of the SARS-CoV-2 virus. In this study, this compound was predicted to have a binding affinity of -6.9 kcal/mol for the enzyme. mdpi.com While this suggests a moderate potential for interaction, it was less potent than other related compounds like bromophycoic acid C, which showed a predicted affinity of -8.2 kcal/mol for RdRp and -8.5 kcal/mol for the nsp15 enzyme. mdpi.comresearchgate.net

Target Interaction Modeling: Research has pointed toward the computational prediction of kinase binding by Callophycoic acids G and H, suggesting that these compounds may interfere with cellular signaling pathways regulated by kinases. gatech.edu Although specific details of the binding interactions from this study are limited, it highlights the use of in silico models to identify potential protein targets.

Understanding Interaction Forces: Computational studies on related halogenated molecules help to rationalize the importance of features like halogenation. whiterose.ac.uk Such studies can model the formation of halogen bonds between the bromine atom of this compound and electron-donating residues (like backbone carbonyls) in a protein's binding pocket. These non-covalent interactions can be crucial for stabilizing the ligand-protein complex and determining binding specificity. whiterose.ac.uk In silico approaches allow for the visualization of how the entire molecule, including its rigid decalin core and flexible side chains, fits into a binding site, providing testable hypotheses for the mechanism of action. acs.org

Biological Activities and Mechanistic Investigations of Callophycoic Acid G

Antifungal Activities

Callophycoic acid G has demonstrated notable antifungal properties, particularly against pathogens found in marine environments.

Research has identified this compound as an effective inhibitor of the marine pathogenic fungus Lindra thalassiae. acs.orgresearchgate.netjchr.org Along with a series of related compounds isolated from Callophycus serratus, this compound is considered part of the alga's chemical defense mechanism. researchgate.netpnas.org

Table 1: Antifungal Activity of this compound Data derived from studies on its inhibitory effects.

Compound Target Fungus Observed Activity Reference
This compound Lindra thalassiae Significantly inhibitory at natural concentrations (100–200 μM) pnas.org, pnas.org

The precise molecular mechanism by which this compound exerts its antifungal effects has not been extensively detailed in the available scientific literature. Research on the producing alga, Callophycus serratus, suggests a surface-mediated defense strategy, where antifungal compounds are localized on the organism's surface to prevent pathogenic infection. researchgate.net However, this describes the ecological role rather than the specific biochemical pathway of inhibition.

While the mechanism for this compound is not elucidated, studies on other marine natural products offer potential, though unconfirmed, avenues for investigation. For instance, some marine compounds interfere with fungal cell membranes by altering ergosterol (B1671047) composition or perturbing calcium ion homeostasis. nih.gov Whether this compound acts via these or other mechanisms remains a subject for future research.

Activity Against Marine Pathogenic Fungi (e.g., Lindra thalassiae)

Antibacterial Properties

This compound has been evaluated for its activity against several bacterial pathogens, including strains known for their resistance to common antibiotics.

This compound has demonstrated notable efficacy against clinically significant resistant bacterial strains. researchgate.netresearchgate.net In standardized laboratory tests, it was found to be active against Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus faecium (VREF). researchgate.netresearchgate.net

Specifically, the minimum inhibitory concentration (MIC) of this compound against MRSA was reported to be 1.6 µg/mL, indicating potent activity. researchgate.netresearchgate.net Its activity against VREF was also significant, with a reported MIC of 3.1 µg/mL. researchgate.netresearchgate.net These findings highlight the potential of this compound as a scaffold for developing new antibacterial agents to combat drug-resistant infections.

Antimalarial Efficacy

Correlation of Structural Elements with Antimalarial Activity

This compound, a diterpene-benzoic acid isolated from the red alga Callophycus serratus, has demonstrated modest antimalarial activity. grafiati.comswmd.co.inacs.org Structure-activity relationship (SAR) analyses of compounds from C. serratus suggest that the bioactivity of this class of molecules is linked to specific structural features.

A key structural element shared by this compound and related compounds is a trans-decalin core. grafiati.com This bicyclic system is also present in callophycols A and B, which are halogenated diterpene-phenols from the same alga that exhibit modest antimalarial properties. grafiati.com The presence of this shared core structure across these related metabolites points to its importance for their antiplasmodial effects.

Anticancer Potential and Cytotoxicity Against Tumor Cell Lines (Mechanistic Focus Only)

This compound is part of a larger family of callophycoic acids (A-H) and related compounds from Callophycus serratus that have been recognized for their anticancer and cytotoxic properties. acs.orgresearchgate.net Although generally reported to be less bioactive than the bromophycolide macrolides from the same alga, these diterpene-benzoic acids have exhibited inhibitory activity against various human tumor cell lines. acs.orgresearchgate.net

Research has shown that callophycoic acids display cytotoxicity against a panel of cancer cell lines. core.ac.uk This indicates a potential for these compounds to interfere with cell viability and proliferation in cancerous cells.

Table 1: Human Tumor Cell Lines Showing Susceptibility to Callophycoic Acids

Cell Line Cancer Type
P388 Murine Leukemia
A-549 Lung Carcinoma
HeLa Cervical Carcinoma
B16 Melanoma
L-1210 Murine Leukemia

Data sourced from a study on the cytotoxicity of callophycoic acids. core.ac.uk

While this compound and its structural relatives have demonstrated cytotoxic effects, the precise molecular mechanisms and specific cellular pathways they disrupt are not yet fully elucidated. The pattern of activity across different cell lines suggests that these compounds might act through a common mechanism of action. nih.gov For the broader class of red algae metabolites, anticancer effects are often associated with the induction of apoptosis, stimulation of the immune response, and inhibition of tumor angiogenesis. researchgate.net However, specific studies detailing the mechanistic action of this compound itself are limited. Investigations into related compounds from red algae have sometimes pointed to the inhibition of key signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation. nih.gov Further research is required to determine if this compound engages similar or distinct cellular targets to exert its cytotoxic effects.

Antiviral Activity (e.g., Anti-SARS-CoV-2) and Molecular Docking Studies

In the search for novel antiviral agents, particularly against SARS-CoV-2, natural products from marine sources have been a key focus. This compound was identified as a compound of interest in a large-scale in silico screening of metabolites from marine red algae for their potential to inhibit key viral enzymes. mdpi.com

Molecular docking studies were performed to evaluate the binding affinity of approximately 300 natural products, including this compound, against essential SARS-CoV-2 proteins. mdpi.com The primary targets in these computational investigations were the RNA-dependent RNA polymerase (RdRp or nsp12) and the non-structural protein 15 (nsp15), an endoribonuclease. mdpi.comresearchgate.net Both enzymes are critical for viral replication, making them prime targets for potential inhibitors. mdpi.com

The in silico screening used a two-phase molecular docking strategy to assess the interaction of the compounds with the active sites of these enzymes. researchgate.net While several related compounds, such as bromophycoic acid C, showed promising binding affinities and were shortlisted for further analysis, the specific docking scores for this compound were not highlighted among the top candidates in the published research. mdpi.com The study categorized compounds based on binding affinity, and a related compound, callophycoic acid I, was noted to have a lower-moderate affinity. mdpi.com This suggests that while this compound was evaluated as a potential antiviral candidate through computational methods, its predicted binding to RdRp and nsp15 was not as strong as other screened marine metabolites. mdpi.com

Ecological Roles and Significance of Callophycoic Acid G in Marine Ecosystems

Role in Surface-Mediated Chemical Defense of Macroalgae

Marine macroalgae have evolved sophisticated chemical defense mechanisms to protect themselves from various environmental pressures. nih.gov Callophycoic acid G, alongside other related compounds, is a key component of the surface-mediated chemical defenses of the red alga Callophycus serratus. nih.govmdpi.comsemanticscholar.org These defenses are critical for the alga's survival, warding off threats that are prevalent at the organism's surface, which is the primary interface for interactions with the surrounding ecosystem. nih.govpnas.org The production of such secondary metabolites allows the alga to actively respond to and defend against enemies. nih.govnih.gov

One of the most well-documented ecological roles of this compound is its function as a defense against pathogenic microbes. nih.govsemanticscholar.org Research has identified callophycoic acids, together with a class of compounds known as bromophycolides, as a major group of antifungal chemical defenses in Callophycus serratus. nih.govpnas.org

These compounds have been shown to inhibit the growth of the marine fungal pathogen Lindra thalassiae. nih.govjchr.orgnih.gov In laboratory assays, this compound demonstrated significant inhibitory effects against this fungus, particularly near its natural concentrations found within the alga's tissues. nih.govresearchgate.netpnas.org Studies have shown that at concentrations of 100–200 μM, which are consistent with its natural levels in the alga, this compound is an effective antifungal agent. researchgate.netpnas.orgnih.gov This targeted activity against a known marine pathogen underscores its importance in protecting the host alga from disease and infection. nih.govmdpi.com

Table 1: Antifungal Activity of Selected Callophycoic Acids Against Lindra thalassiae

CompoundNatural Concentration (in whole tissue)Antifungal Efficacy at Natural Concentration
Callophycoic acid C ~100-200 μMSignificantly Inhibitory (100% at average concentration)
This compound ~100-200 μMSignificantly Inhibitory
Callophycoic acid H Not specifiedEffective, but less so than C and G

This table summarizes findings that show both Callophycoic acid C and G are effective antifungal agents at concentrations naturally found in the alga Callophycus serratus. nih.govresearchgate.netpnas.org

While many macroalgal secondary metabolites are known to possess anti-herbivory and antifouling properties, specific research detailing these roles for this compound is limited. hebmu.edu.cn For instance, other compounds produced by red algae, such as brominated furanones, have well-documented antifouling and anti-feedant capabilities. semanticscholar.org Similarly, diterpenes like halimedatrial from green algae serve as potent feeding deterrents. hebmu.edu.cn Although this compound is part of a broader suite of defensive chemicals, its primary characterized function remains in the realm of antimicrobial defense. semanticscholar.orgmdpi.com The potential for it to act simultaneously against herbivores or fouling organisms cannot be entirely dismissed, as metabolites can have multiple ecological functions, but this has not been the focus of published research. researchgate.net

Defense Against Pathogenic Microbes

Impact on Community Organization and Population Structure

The chemical defenses of marine organisms are fundamental in shaping local community and population structures. mdpi.comnih.gov By selectively inhibiting the growth of certain microbes, this compound can influence the composition of the microbial community on and around the surface of Callophycus serratus. researchgate.netmdpi.com This allelopathy (the chemical inhibition of one organism by another) can determine which microbial species can colonize the alga's surface, potentially favoring beneficial microbes while deterring pathogenic or fouling ones. nih.gov The presence of potent chemical defenses in macroalgae can significantly impact the microbial assemblages associated with other nearby organisms, such as corals, thereby affecting reef health and community dynamics on a larger scale. plos.orgsemanticscholar.org

Distribution within Algal Tissues and on Surfaces

This compound has been isolated from extracts of the whole tissues of Callophycus serratus. nih.govpnas.org However, detailed studies on the precise distribution of chemical defenses in this alga have largely focused on the more potent antifungal compounds, the bromophycolides, which co-occur in some chemotypes of the alga. nih.govpnas.orgnih.gov These studies, using advanced techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), have revealed that defensive compounds are present within the alga's internal tissues. mdpi.compnas.org

A key finding in the study of C. serratus's chemical defenses is the heterogeneous distribution of its secondary metabolites on the algal surface. nih.govmdpi.com Research has shown that bromophycolides are not spread evenly but are concentrated in distinct patches that cover a small fraction of the total surface area. nih.govnih.govpnas.org These compounds are likely stored internally and then released at specific, sparsely distributed sites on the surface, possibly in response to damage or pathogen attack. nih.govmdpi.compnas.org

This localization of chemical defenses allows for a highly efficient and targeted response, concentrating the compounds where they are most needed. pnas.org While these detailed imaging studies focused on bromophycolides, the principle suggests a sophisticated mechanism of surface-mediated defense that likely involves the entire chemical arsenal (B13267) of the alga. nih.gov The presence of this compound in tissue extracts, combined with the evidence of localized surface defenses for co-occurring metabolites, points to its role in these targeted, small-scale ecological interactions that are critical for the alga's survival. pnas.orgpnas.org

Adaptive Significance of Halogenated Metabolites in Algal Defense

Marine algae have developed a remarkable array of adaptations to thrive in complex and competitive ecosystems. researchgate.net One of the most significant of these is the production of halogenated secondary metabolites. mdpi.com These organic compounds, which contain halogen atoms like bromine, chlorine, and iodine, are not essential for primary metabolic processes but play crucial roles in survival. researchgate.netsemanticscholar.org The ability to synthesize these molecules represents a key evolutionary strategy, particularly for red and brown algae, providing a potent chemical defense against a variety of environmental pressures. mdpi.comuniba.it

The adaptive significance of these halogenated compounds lies primarily in their biological activity. They often function as powerful deterrents against herbivores, making the algal tissues unpalatable or toxic to grazers. mdpi.com Furthermore, they play a critical role in preventing biofouling—the settlement and growth of other organisms (epiphytes) on the alga's surface—and in defending against microbial pathogens, including bacteria and fungi. semanticscholar.orguniba.itmdpi.com

A prime example of a halogenated metabolite with a clear defensive function is this compound. nih.gov This compound is a member of the callophycoic acids, a group of diterpene-benzoic acids isolated from the Fijian red alga Callophycus serratus. mdpi.comnih.gov This alga is known to exist in distinct chemotypes, with some populations producing callophycoic acids and others producing a different class of metabolites called bromophycolides. nih.govpnas.org This chemical variation itself suggests an adaptive strategy to counter a diverse range of threats.

Research has demonstrated that this compound is an effective antifungal agent. pnas.org Studies have tested its activity against the marine pathogenic fungus Lindra thalassia. nih.gov The findings indicate that this compound, along with Callophycoic acid C, shows significant growth inhibition of this fungus at concentrations that are naturally present in the algal tissues (approximately 100–200 μM). pnas.orgpnas.orgresearchgate.net This provides strong evidence that the compound serves as a surface-mediated chemical defense, protecting the alga from fungal infections. mdpi.comnih.gov Together, the callophycoic acids and bromophycolides represent one of the largest groups of antifungal chemical defenses identified from macroalgae. mdpi.comnih.gov

The production of this compound and other halogenated metabolites illustrates a sophisticated defense mechanism. By allocating energy to synthesize these potent compounds, algae like Callophycus serratus enhance their ability to survive and reproduce by warding off pathogens and competitors in their marine environment. mdpi.com

Detailed Research Findings

The defensive role of this compound is substantiated by quantitative bioassays. The following table details the antifungal efficacy of various callophycoic acids against the marine fungus Lindra thalassia.

Antifungal Activity of Callophycoic Acids Against Lindra thalassia

Compound Natural Concentration in Alga (µM) Antifungal Activity (IC₅₀ in µM) Reference
Callophycoic acid C 100-200 Significantly inhibitory near natural concentration nih.govpnas.orgresearchgate.net
This compound 100-200 Significantly inhibitory near natural concentration nih.govpnas.orgresearchgate.net

| Callophycoic acid H | Not specified | Effective <300 µM | nih.govresearchgate.net |

IC₅₀ is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The chemical properties of this compound have been characterized through spectroscopic analysis.

Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₂₇H₃₅O₃Br nih.gov
Appearance White amorphous solid nih.gov
Specific Rotation [α]²⁴D +137 (c 0.018 g/100 mL, MeOH) nih.gov

| UV Absorption (λₘₐₓ) | 258 nm | nih.gov |

Advanced Analytical Techniques in Callophycoic Acid G Research

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) Imaging

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is a powerful ambient ionization technique that allows for the direct analysis of molecules on surfaces with minimal sample preparation. pnas.org In this method, a spray of charged solvent droplets is directed at a sample surface, desorbing and ionizing analytes which are then drawn into a mass spectrometer for analysis. pnas.orgmdpi.com This technique is particularly well-suited for generating molecular images, which map the spatial distribution of specific compounds across a surface. mdpi.comnih.gov

DESI-MS imaging has been instrumental in visualizing the distribution of secondary metabolites on the surfaces of marine organisms, including the red alga Callophycus serratus, the source of callophycoic acids. mdpi.compnas.orgnih.gov This technique can map the location of natural products with a spatial resolution of less than 200 micrometers. pnas.org While detailed DESI-MS imaging studies on C. serratus have prominently featured the mapping of bromophycolides—compounds from a different chemotype of the alga—the application demonstrates the profound capability of the technique to show that defensive compounds are not uniformly distributed. pnas.orgnih.gov For instance, studies revealed that the antifungal bromophycolides were concentrated in distinct patches covering only about 5% of the algal surface. nih.govpnas.org This ability to provide a "molecular eye" on the precise location of natural products in biological tissues is critical for understanding their function. pnas.org Such imaging provides unprecedented insight into the spatiotemporal arrangement of chemical defenses on a biological surface, revealing how an organism might strategically deploy its chemical arsenal (B13267). mdpi.comnih.gov

The strategic placement of chemical defenses is crucial for their effectiveness. DESI-MS imaging has been applied to probe the role of C. serratus metabolites as a surface-mediated defense against pathogens, such as the marine fungus Lindra thalassiae. mdpi.compnas.org Research combining chemical analysis with bioassays has shown that several callophycoic acids, including C and G, possess significant antifungal properties at concentrations found naturally in the alga. pnas.orgpnas.orgpnas.org

By establishing the potency of these compounds and then using DESI-MS to show that related metabolites are concentrated at the surface, researchers can build a strong case for their role as a chemical defense. nih.govpnas.org The technique confirmed that these compounds were present on the outer portions of the tissue at concentrations sufficient to inhibit fungal growth, without causing physical damage to the algal cells during analysis. pnas.orgnih.gov This direct, fine-scale evaluation of natural products on the alga's surface provides powerful evidence for their function in mediating ecological interactions, such as deterring pathogen attacks. mdpi.compnas.org

Visualization of Spatiotemporal Distribution on Biological Surfaces

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential tool in natural product chemistry for the separation, identification, and quantification of specific molecules within complex mixtures. nih.govnih.gov In the study of Callophycoic acid G, LC-MS was applied to analyze crude extracts and chromatographic fractions of Callophycus serratus. pnas.orgnih.gov This technique was crucial for identifying fractions containing the characteristic molecular masses and isotopic signatures of brominated diterpenes. nih.gov

Furthermore, LC-MS was used to quantify the natural concentrations of callophycoic acids in the whole tissues of the alga. pnas.orgresearchgate.net This quantitative data is vital for assessing the ecological relevance of a compound's bioactivity. For a compound to be considered an effective chemical defense, it must be present in the organism at concentrations high enough to deter predators or pathogens. pnas.org Studies revealed that this compound was present at a natural concentration of 100–200 μM, a level at which it shows significant antifungal activity against Lindra thalassiae. pnas.orgpnas.orgpnas.org

Table 1: Antifungal Activity and Natural Concentration of Selected Callophycoic Acids from C. serratus
CompoundNatural Whole Tissue Concentration (μM)Antifungal Activity against L. thalassiae
Callophycoic acid C100–200Significantly inhibitory; 100% inhibitory at its average natural concentration. pnas.orgresearchgate.net
This compound100–200Significantly inhibitory near its natural concentration. pnas.orgpnas.orgresearchgate.net
Callophycoic acid HNot specified in detailEffective at <300 μM. pnas.orgresearchgate.net

Nontargeted Metabolomics for Uncovering Cryptic Chemical Variation

Nontargeted metabolomics involves the comprehensive analysis of all small molecules (the metabolome) in a biological sample to gain a broad view of its chemical phenotype. nih.govdokumen.pub This approach, often utilizing LC-MS, is powerful for uncovering "cryptic" or hidden chemical diversity that may not be apparent from an organism's physical appearance. pnas.orgd-nb.info

A significant finding in the research on Callophycus serratus was the discovery of two distinct chemotypes. pnas.orgpnas.org LC-MS analysis of ten different collections of the alga revealed that some populations exclusively produced bromophycolides, while others exclusively produced callophycoic acids and callophycols. pnas.orgpnas.org These two sets of complex natural products were never found to co-occur in the same specimen. nih.gov This discovery of mutually exclusive chemical profiles within the same species is a classic example of cryptic chemical variation. pnas.orgnih.gov This variation was further correlated with genetic differences, with phylogenetic analysis showing two distinct clades of C. serratus that corresponded to the two different chemotypes. pnas.orgpnas.org Such studies highlight how nontargeted and comparative metabolomic approaches are invaluable for revealing the full spectrum of a species' chemical biodiversity and the underlying genetic basis.

Q & A

Q. How can researchers systematically synthesize fragmented findings on this compound from disparate studies?

  • Methodological Answer: Create an evidence matrix categorizing studies by bioactivity type, model system, and compound source. Use tools like VOSviewer for co-citation analysis to identify knowledge gaps. Annotate contradictions in a shared digital lab notebook (e.g., LabArchives) for team-based resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.